![molecular formula C8H9NO4 B1417622 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 878670-01-0](/img/structure/B1417622.png)
6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Shastri and Post (2019) explored the synthesis of a series of compounds including 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids. These were prepared by refluxing related compounds with hydroxylamine hydrochloride, resulting in excellent yields. The compounds, including derivatives of 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, showed significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).
Antibacterial Agents Synthesis
Egawa et al. (1984) synthesized compounds with structures similar to this compound. These compounds showed potential as antibacterial agents, surpassing the effectiveness of enoxacin in certain aspects (Egawa et al., 1984).
Study in Hydrogen Bonding
Dobbin et al. (1993) investigated the hydrogen bonding in compounds related to this compound. Their study provided insights into the intramolecular and intermolecular hydrogen bonding properties of these compounds, contributing to a better understanding of their chemical behavior (Dobbin et al., 1993).
Antiviral Activity Research
Ivashchenko et al. (2014) explored the synthesis of new substituted compounds related to this compound. These compounds were tested for antiviral activities against several viruses, including bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV), but were found not to be notably active against these viruses (Ivashchenko et al., 2014).
Enhancement of Iron Excretion
A study by Molenda et al. (1994) focused on compounds similar to this compound, investigating their ability to mobilize iron into bile and urine. This research adds to the understanding of how certain compounds can influence iron excretion in the body (Molenda et al., 1994).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural complexity of the compound, it’s plausible that it could interact with multiple biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
Based on its chemical structure, it’s likely that the compound is absorbed and distributed throughout the body, metabolized by enzymes, and excreted .
Result of Action
It’s plausible that the compound could have a variety of effects depending on the specific targets it interacts with .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the compound is stored under nitrogen at 4°C, suggesting that it may be sensitive to oxygen and temperature .
properties
IUPAC Name |
2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-4-3-5(10)9(2)7(11)6(4)8(12)13/h3,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWFGRCXESHPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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